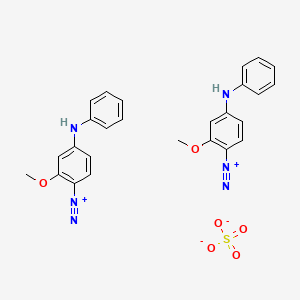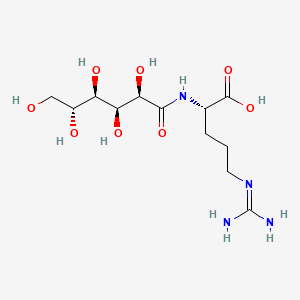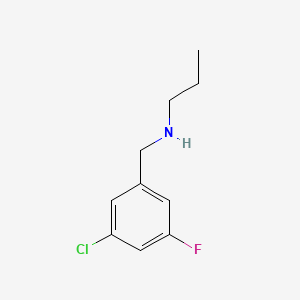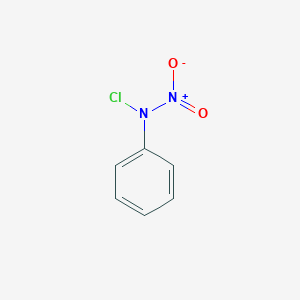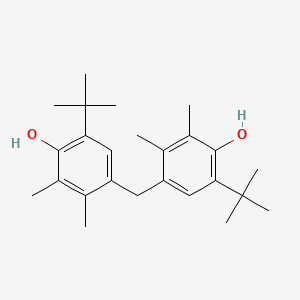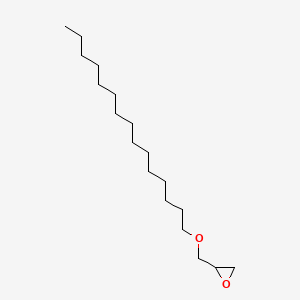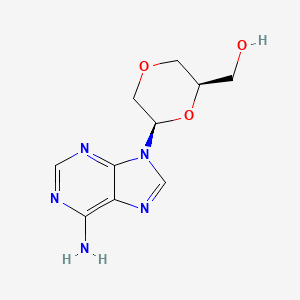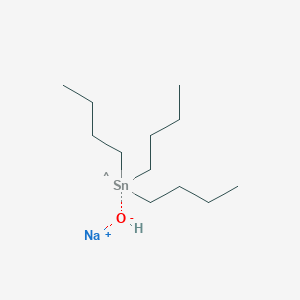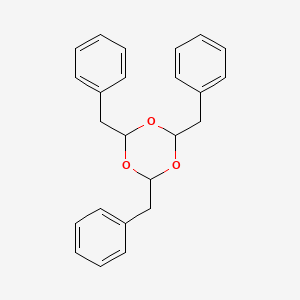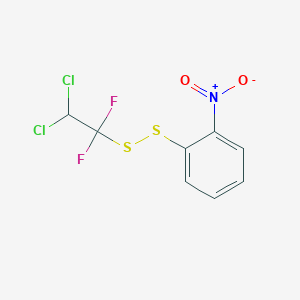
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is a complex organic compound with a unique structure that includes both fluorine and chlorine atoms, as well as a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide typically involves multiple steps, starting with the preparation of the 1,1-difluoro-2,2-dichloroethyl group and the 2-nitrophenyl disulfide group separately. These groups are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, sulfur sources, and nitro compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence its reactivity and binding affinity to various biological targets. The nitrophenyl group may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-difluoroethene: Shares the difluoro-dichloroethyl group but lacks the nitrophenyl disulfide moiety.
1,1-Dichloro-2,2-difluoroethane: Similar in structure but differs in the presence of hydrogen atoms instead of the nitrophenyl group.
1,1-Difluoro-2,2-dichloroethylene: Another related compound with a similar backbone but different functional groups.
Uniqueness
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is unique due to the combination of its difluoro-dichloroethyl group and nitrophenyl disulfide moiety
Properties
CAS No. |
133832-27-6 |
|---|---|
Molecular Formula |
C8H5Cl2F2NO2S2 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
1-[(2,2-dichloro-1,1-difluoroethyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C8H5Cl2F2NO2S2/c9-7(10)8(11,12)17-16-6-4-2-1-3-5(6)13(14)15/h1-4,7H |
InChI Key |
NDGVYVOPFXTJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC(C(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


